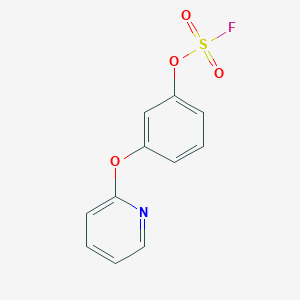

2-(3-Fluorosulfonyloxyphenoxy)pyridine

Description

2-(3-Fluorosulfonyloxyphenoxy)pyridine is a pyridine derivative featuring a fluorosulfonyloxy (-OSO₂F) group attached to a phenoxy substituent at the 3-position of the pyridine ring. This compound is notable for its sulfonyl fluoride moiety, a reactive group widely used in chemical synthesis, particularly in click chemistry and covalent inhibitor design. The fluorosulfonyloxy group confers electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

2-(3-fluorosulfonyloxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-4-9(8-10)16-11-6-1-2-7-13-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCNKZAQWIMECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC(=CC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group to a phenoxy-pyridine structure. One common method is the reaction of 3-hydroxyphenoxy-2-pyridine with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy-pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Fluorosulfonyloxyphenoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.

Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-Fluorosulfonyloxyphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and selectivity by interacting with the target’s active site.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Electrophilic Reactivity: The fluorosulfonyloxy group in 2-(3-Fluorosulfonyloxyphenoxy)pyridine is more reactive than methylsulfonyl or sulfonamide groups in analogs (e.g., ), making it suitable for covalent bond formation in drug discovery .

Fluorosulfonyloxy may balance these properties due to its polar yet reactive nature.

Stability : Sulfonyl fluorides are generally stable under physiological conditions compared to other leaving groups (e.g., chlorides), suggesting advantages in in vivo applications .

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorosulfonyloxyphenoxy)pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with sulfonylation and nucleophilic substitution. For example, fluorosulfonyloxy groups can be introduced via reaction of phenol derivatives with fluorosulfonic acid under anhydrous conditions . Pyridine ring functionalization may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups, with yields optimized by controlling catalyst loading (1–5 mol%), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF) . Purity is assessed via HPLC (>95%) and NMR to confirm absence of byproducts like unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(3-Fluorosulfonyloxyphenoxy)pyridine?

Key methods include:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms sulfonate ester linkages .

- FT-IR : Identifies S=O stretching (~1350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 297.2) and detects impurities .

- X-ray crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .

Q. What safety precautions are critical when handling 2-(3-Fluorosulfonyloxyphenoxy)pyridine in laboratory settings?

While toxicity data are limited for this compound, structural analogs suggest risks include skin/eye irritation and respiratory sensitization. Handling requires:

- PPE (gloves, goggles, lab coat).

- Use of fume hoods to avoid inhalation.

- Storage in anhydrous conditions (moisture-sensitive sulfonate esters may hydrolyze) .

Advanced Research Questions

Q. How can conflicting reactivity data for 2-(3-Fluorosulfonyloxyphenoxy)pyridine in cross-coupling reactions be resolved?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from competing side reactions (e.g., protodefluorination). Systematic optimization should:

- Compare solvent effects (polar aprotic vs. ethers).

- Test additives (e.g., K2CO3 for deprotonation).

- Monitor reaction progress via TLC/GC-MS to identify intermediates . Contradictions in yields (>50% vs. <20%) may stem from trace moisture or oxygen; rigorous inert atmosphere protocols (N2/Ar) are recommended .

Q. What strategies enhance the stability of 2-(3-Fluorosulfonyloxyphenoxy)pyridine in biological assays?

The compound’s sulfonate ester is prone to hydrolysis. Stabilization methods include:

- Buffering at pH 6–7 (prevents acid/base-catalyzed degradation).

- Use of cryopreservation (−20°C) for long-term storage.

- Encapsulation in liposomes to shield reactive groups during in vitro testing .

Q. How does computational modeling predict the interaction of 2-(3-Fluorosulfonyloxyphenoxy)pyridine with biological targets?

Docking studies (e.g., AutoDock Vina) suggest the fluorosulfonyloxy group acts as a hydrogen-bond acceptor, targeting enzymes like kinases or phosphatases. MD simulations reveal binding affinity (ΔG ≈ −8.5 kcal/mol) and residence time (>100 ns) in ATP-binding pockets . Experimental validation via SPR or ITC is advised to confirm computational predictions .

Q. What experimental approaches address low reproducibility in biological activity studies of this compound?

Variability in IC50 values (e.g., 10–50 μM in cancer cell lines) may arise from:

- Differences in cell passage number or culture conditions (e.g., serum-free vs. FBS-supplemented media).

- Batch-to-batch purity variations (>95% required). Mitigation strategies:

- Standardize assay protocols (e.g., MTT assay at 48 h incubation).

- Include positive controls (e.g., doxorubicin) and triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.